(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide
Brand Name: Vulcanchem
CAS No.: 59159-39-6
VCID: VC21198785
InChI: InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1
SMILES: CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Molecular Formula: C24H26BrO2P
Molecular Weight: 457.3 g/mol

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide

CAS No.: 59159-39-6

Cat. No.: VC21198785

Molecular Formula: C24H26BrO2P

Molecular Weight: 457.3 g/mol

* For research use only. Not for human or veterinary use.

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide - 59159-39-6

Specification

CAS No. 59159-39-6
Molecular Formula C24H26BrO2P
Molecular Weight 457.3 g/mol
IUPAC Name [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;bromide
Standard InChI InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1
Standard InChI Key ZGLFRTJDWWKIAK-UHFFFAOYSA-M
SMILES CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Canonical SMILES CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Introduction

General Information and Properties

Chemical Identity

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a phosphonium salt with the molecular formula C₂₄H₂₆BrO₂P and a molecular weight of 457.34 g/mol . The compound is registered with CAS number 59159-39-6 and is also known by several synonyms including (2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium bromide, carbo-tert-butoxymethyl triphenylphosphonium bromide, and [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium bromide . This phosphonium salt is characterized by the presence of a tert-butoxycarbonyl group attached to a triphenylphosphonium moiety, which provides its distinctive reactivity profile in various chemical transformations.

The compound belongs to the broader class of phosphonium salts, which are known for their utility in organic synthesis and their potential applications in various fields including medicinal chemistry and materials science. Its structure features a quaternary phosphorus atom bonded to three phenyl groups and a tert-butoxycarbonylmethyl group, with bromide serving as the counterion . This unique structural arrangement contributes to its stability and reactivity patterns observed in synthetic applications.

Physical and Chemical Properties

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide appears as a white to almost white powder or crystalline solid . The compound has a melting point of approximately 178°C with decomposition, as reported in literature sources . It is soluble in methanol, which facilitates its use in various solution-phase reactions . The compound is typically stored under inert atmosphere at room temperature to maintain its chemical integrity over extended periods .

Table 1: Physical and Chemical Properties of (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide

PropertyValueReference
Molecular FormulaC₂₄H₂₆BrO₂P
Molecular Weight457.34 g/mol
Physical StatePowder to crystal
ColorWhite to almost white
Melting Point178°C (with decomposition)
SolubilitySoluble in methanol
Storage ConditionsInert atmosphere, room temperature

The chemical reactivity of this compound is primarily associated with its phosphonium center, which can participate in various transformations including deprotonation reactions to form ylides that are crucial intermediates in Wittig and related reactions . The tert-butoxycarbonyl group serves as a protected carboxylic acid functionality, adding versatility to the compound's synthetic utility.

Applications and Uses

Synthetic Chemistry Applications

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide serves as a key reagent in organic synthesis, particularly in the formation of carbon-carbon bonds that enable the construction of complex molecules . The compound is extensively utilized in Wittig reactions and related transformations, where it functions as a precursor to Wittig reagents that react with carbonyl compounds to form alkenes . This application is fundamental in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.

SupplierProduct NumberPurityPackage SizePrice (USD)Reference
TCI ChemicalsB3928>98.0%(T)(HPLC)25g$97.00

Chemical vendors typically provide specifications regarding the compound's purity, appearance, and analytical data to ensure its suitability for research and development applications. When selecting a supplier, researchers should consider factors such as purity specifications, certificate of analysis availability, packaging options, and delivery timeframes to ensure the compound meets their specific requirements.

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